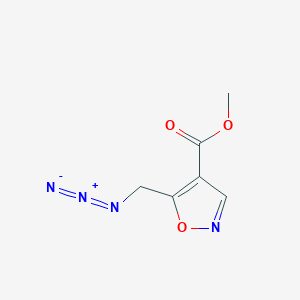

Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c1-12-6(11)4-2-9-13-5(4)3-8-10-7/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVJZTPKCYLMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halomethylation of 1,2-Oxazole Derivatives

The halomethylation of 3-methyl-1,2-oxazole or methyl 1,2-oxazole-4-carboxylate is commonly achieved by reacting the oxazole substrate with chloromethyl methyl ether or bromomethyl reagents in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3). This reaction proceeds under anhydrous conditions to avoid hydrolysis of the chloromethylating agent.

- Reaction Conditions:

- Solvent: Anhydrous conditions, often dry dichloromethane or DMF

- Catalyst: Aluminum chloride or other Lewis acids

- Temperature: Controlled, typically room temperature to mild heating

- Time: Several hours until completion monitored by TLC or LC-MS

This method yields 5-(chloromethyl)- or 5-(bromomethyl)-1,2-oxazole-4-carboxylate intermediates with good selectivity and yield.

Representative Example

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Halomethylation | 3-Methyl-1,2-oxazole + chloromethyl methyl ether + AlCl3, anhydrous | 5-(Chloromethyl)-3-methyl-1,2-oxazole | Moderate to high | Requires strict anhydrous conditions to prevent side reactions |

Azidation to Form this compound

The azidation step involves nucleophilic substitution of the halogen on the methyl substituent by azide ion (N3−), typically using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).

- Reaction Conditions:

- Reagents: Sodium azide (NaN3)

- Solvent: DMF or DMSO

- Temperature: Room temperature to 60 °C

- Time: Several hours until completion monitored by TLC or LC-MS

This substitution proceeds via an SN2 mechanism, efficiently converting the halomethyl precursor into the azidomethyl derivative.

Representative Example from Literature

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Azidation | 5-(Chloromethyl)-1,2-oxazole + NaN3 in DMF, 25-60 °C | This compound | High (typically >80%) | Clean substitution, minimal side products |

Alternative Synthetic Routes and Related Methods

While direct halomethylation followed by azidation is the most straightforward approach, some related synthetic strategies for 1,2-oxazole derivatives provide useful insights:

β-Enamino Ketoester Route:

Regioisomeric methyl 5-substituted 1,2-oxazole-4-carboxylates can be synthesized via the reaction of β-enamino ketoesters with hydroxylamine hydrochloride to form 1,2-oxazole rings, then functionalized further. This method is useful for introducing various substituents but less direct for azidomethyl derivatives.Microwave-Assisted Synthesis:

Microwave irradiation techniques have been developed for efficient synthesis of substituted oxazoles, offering shorter reaction times and higher yields. However, specific application to azidomethyl derivatives is less documented.Halogen Dance and Functional Group Interconversion:

In related heterocycles such as thiazoles, halogen dance reactions followed by nucleophilic substitution with sodium azide have been successfully employed to introduce azidomethyl groups. This strategy may inspire analogous approaches in oxazole chemistry.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Methyl 1,2-oxazole-4-carboxylate or 3-methyl-1,2-oxazole | Chloromethyl methyl ether + AlCl3, anhydrous, RT to mild heat | Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate | Moderate to high | Requires anhydrous conditions |

| 2 | Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate | Sodium azide in DMF, RT to 60 °C | This compound | High (>80%) | SN2 nucleophilic substitution |

Research Findings and Practical Considerations

- The halomethylation step is sensitive to moisture and requires careful exclusion of water to prevent hydrolysis of chloromethyl methyl ether and side reactions.

- Sodium azide is a highly nucleophilic and toxic reagent; reactions must be conducted with appropriate safety measures.

- The azidation step typically proceeds cleanly with high yields and can be monitored by LC-MS or NMR spectroscopy.

- Purification of the final azidomethyl product is commonly achieved by column chromatography.

- Analytical techniques such as ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.

Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the cycloaddition.

Reduction Reactions: Hydrogen gas and palladium on carbon are typical reagents for reduction.

Major Products Formed

Substitution Reactions: Various substituted oxazole derivatives.

Cycloaddition Reactions: Triazole derivatives.

Reduction Reactions: Aminomethyl oxazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate is in pharmaceutical analysis . It serves as a critical reagent for detecting and quantifying azido impurities in sartan drugs, which are widely prescribed for hypertension. The presence of azido impurities is concerning due to their potential mutagenic effects that can lead to DNA alterations and increased cancer risk.

Methodology

The detection method typically involves:

- Sample Preparation : Dissolving losartan (a common sartan drug) in a water-acetonitrile diluent.

- Analysis : Utilizing a sensitive LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) technique to analyze the prepared samples.

Results from studies indicate that this method successfully detects multiple azido impurities with high sensitivity, ensuring robust and reliable outcomes for pharmaceutical quality control.

Synthetic Organic Chemistry

This compound is also utilized as a building block in synthetic organic chemistry. Its unique structure allows for various reactions, including:

- Click Chemistry : The azide group can undergo cycloaddition reactions to form stable triazole linkages, making it valuable in drug discovery and materials science.

- Synthesis of Heterocycles : It can be used to synthesize other complex organic molecules, contributing to the development of new pharmaceuticals.

While specific biological activities of this compound have not been extensively documented beyond its use in impurity detection, compounds containing oxazole rings are often associated with various pharmacological properties. For example, oxazole derivatives are known for their antibacterial and antifungal activities. Further research is needed to explore the direct biological effects of this compound.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds within the oxazole family. The following table summarizes key structural features and applications of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-methyl-1,3-oxazole-4-carboxylate | Methyl group at position 5 | Different ring structure (1,3 vs. 1,2) |

| Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate | Azidomethyl group at position 2 | Variance in azide position |

| Methyl 5-methyl-1,2-oxazole-4-carboxylate | Methyl group at position 5 | Lacks azido functionality |

The distinct arrangement of functional groups in this compound enhances its application potential in detecting hazardous impurities in pharmaceuticals and engaging in click chemistry reactions.

Mechanism of Action

The mechanism of action of Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate involves its high reactivity due to the azide group. The azide group can interact with various molecular targets, leading to the formation of new chemical bonds. This reactivity is harnessed in bioorthogonal chemistry, where the compound can selectively react with specific biomolecules without interfering with other biological processes .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Substituent (Position 5) | Molecular Formula | Key Reactivity | logP | Applications |

|---|---|---|---|---|---|

| Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate | -CH₂N₃ | C₆H₆N₄O₃ | CuAAC, bioconjugation | ~3.7* | Drug delivery, polymers |

| Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate | -CH₂Cl | C₆H₆ClNO₃ | Nucleophilic substitution | ~2.5 | Intermediate synthesis |

| Methyl 5-(4-chlorophenyl)-1,2-oxazole-4-carboxylate | -C₆H₄Cl | C₁₁H₈ClNO₃ | Electrophilic substitution | ~3.1 | Agrochemicals |

| Ethyl 5-methyl-1,2-oxazole-4-carboxylate | -CH₃ | C₇H₉NO₃ | None | ~1.8 | Fragrance intermediates |

*Estimated based on analog in .

Biological Activity

Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate is a chemical compound classified as a derivative of oxazole. Its molecular formula is C₆H₆N₄O₃, and it features a five-membered heterocyclic ring with one nitrogen and one oxygen atom. This compound has gained attention primarily for its applications in synthetic organic chemistry and pharmaceutical contexts, particularly in detecting azido impurities in sartan drugs used for hypertension treatment. These impurities raise concerns due to their potential mutagenic effects, which can lead to DNA alterations and increased cancer risk .

Chemical Structure and Properties

The compound's structure includes:

- Methyl group at the 4th position of the oxazole ring.

- Azidomethyl group (–CH₂N₃) at the 5th position.

- Carboxylate ester (–COOCH₃) at the 4th position.

This unique arrangement of functional groups contributes to its reactivity and potential biological activities.

Biological Activity Overview

While specific biological activities of this compound have not been extensively documented, compounds containing oxazole rings are often associated with various pharmacological properties. For instance, oxazole derivatives are known for their antibacterial and antifungal activities. The biological activity of this specific compound has been explored mainly in the context of its use as a reagent for detecting azido impurities rather than direct biological interactions .

Applications in Drug Discovery

This compound is particularly notable for its role in:

- Detection of Azido Impurities : It serves as a reagent in pharmaceutical applications to identify potentially harmful azido compounds in medications.

- Click Chemistry : The compound can form stable triazole linkages through click chemistry, making it an attractive candidate for studying molecular interactions in drug discovery and materials science .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-methyl-1,3-oxazole-4-carboxylate | Contains a methyl group at position 5 | Different ring structure (1,3 vs. 1,2) |

| Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate | Azidomethyl group at position 2 | Variance in azide position |

| Methyl 5-methyl-1,2-oxazole-4-carboxylate | Methyl group at position 5 | Lacks azido functionality |

This comparison highlights the uniqueness of this compound due to its specific functional groups and applications .

Q & A

Q. What are the established synthetic routes for Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate?

A common method involves regioselective cyclization of Boc-protected azetidine derivatives with methyl oxazole precursors. For example, the reaction of methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate with sodium azide under controlled conditions (e.g., DMF, 60°C) yields the azidomethyl derivative. Purification is typically achieved via column chromatography using ethyl acetate/hexane gradients . Alternative routes may adapt procedures for analogous oxazole esters, such as refluxing amino-hydroxybenzoate derivatives with aryl acids, followed by functional group transformations .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, - coupling constants (e.g., ) and - interactions in labeled compounds confirm the 1,2-oxazole ring substitution pattern . X-ray crystallography, utilizing programs like SHELXL for refinement, resolves bond lengths and angles, particularly for verifying azide group placement and ring conformation .

Advanced Research Questions

Q. What strategies ensure regioselectivity during the synthesis of this compound?

Regioselectivity is achieved through steric and electronic control. For example, introducing bulky protecting groups (e.g., Boc) on the azetidine precursor directs cyclization to the 5-position of the oxazole ring. Isotopic labeling (e.g., ) coupled with NMR analysis validates regiochemical outcomes by identifying coupling patterns between nitrogen and adjacent protons/carbons . Computational modeling (DFT) may also predict favorable transition states for cyclization pathways.

Q. What are the key safety considerations for handling the azidomethyl group in this compound?

Azidomethyl groups are thermally unstable and may decompose explosively under shock or high temperatures. Protocols include:

- Conducting reactions at low temperatures (<60°C) and avoiding metal catalysts.

- Using inert atmospheres (N/Ar) and explosion-proof equipment.

- Storing azide derivatives at 0–6°C in dark, dry conditions to prevent degradation . Safety data from prohibited substance lists highlight risks associated with azide-containing compounds, necessitating rigorous risk assessments .

Q. How can this compound serve as a precursor for novel heterocyclic amino acids?

The azidomethyl group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to introduce functionalized side chains. For example, coupling with propargyl-glycine derivatives generates triazole-linked amino acids, which are valuable in peptide mimetics and enzyme inhibitor studies. The oxazole core also participates in Pd-catalyzed cross-coupling reactions to diversify aromatic substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.